molecular formula C5H8ClN3 B2518267 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine CAS No. 1006481-77-1

4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B2518267
CAS No.: 1006481-77-1
M. Wt: 145.59
InChI Key: VXFACUSPNKLOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C5H8ClN3 and its molecular weight is 145.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Fused Dithiazines and Trithiazepines

4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine serves as a precursor in the synthesis of complex molecules, such as fused 1,2,4-dithiazines and 1,2,3,5-trithiazepines. This compound undergoes reactions to yield a variety of heterocyclic compounds, showcasing its versatility in synthetic organic chemistry. The synthesis processes involve reactions with Et2NH and concd H2SO4, leading to good yields of dithiazine and trithiazepine carbonitriles, highlighting the compound's utility in creating complex nitrogen-containing cycles (Koyioni, Manoli, & Koutentis, 2014).

Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles

The compound is also instrumental in generating pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles via reactions with Appel salt. This demonstrates its role in facilitating diverse chemical transformations, leading to structures of potential interest in medicinal chemistry and materials science. Adjusting the reaction conditions allows for the selective formation of different products, showcasing the compound's flexibility in synthetic strategies (Koyioni, Manoli, Manos, & Koutentis, 2014).

Development of Pyrazolo[1,5-a][1,3,5]triazin-2-amines

Another application includes its use in the development of pyrazolo[1,5-a][1,3,5]triazin-2-amines, indicating its utility in the synthesis of compounds with potential biological activity. These compounds were identified as CGRP receptor antagonists in a broad biological activity screening, suggesting the potential for this compound derivatives in therapeutic applications (Lim, Dolzhenko, & Dolzhenko, 2014).

Antibacterial and Antifungal Applications

Modification of polymers with amine derivatives of this compound has shown to impart significant antibacterial and antifungal properties. This indicates its potential in creating materials for medical applications, demonstrating the compound's applicability beyond conventional organic synthesis into areas of biomedical research (Aly & El-Mohdy, 2015).

Mechanism of Action

Properties

IUPAC Name

4-chloro-2,5-dimethylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3/c1-3-4(6)5(7)9(2)8-3/h7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFACUSPNKLOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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